8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Catalog No.
S15504227
CAS No.
M.F
C9H3BrF3IN2O
M. Wt
418.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a...

Product Name

8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

IUPAC Name

8-bromo-3-iodo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C9H3BrF3IN2O

Molecular Weight

418.94 g/mol

InChI

InChI=1S/C9H3BrF3IN2O/c10-4-1-2-16-5(3-4)15-7(9(11,12)13)6(14)8(16)17/h1-3H

InChI Key

KYJBNIIGBVNDDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C(C2=O)I)C(F)(F)F)C=C1Br

8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound characterized by its unique structural features, including a pyrido[1,2-a]pyrimidin-4-one core with bromine, iodine, and trifluoromethyl substituents. This compound belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of halogen atoms and a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

The chemical reactivity of 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be explored through various reactions typical of pyrido[1,2-a]pyrimidin-4-one derivatives. These include:

  • Electrophilic Aromatic Substitution: The bromine and iodine substituents can facilitate electrophilic substitution reactions at the aromatic positions.
  • Nucleophilic Substitution: The trifluoromethyl group may influence nucleophilic attack on the carbon atoms adjacent to the nitrogen atoms in the heterocyclic ring.
  • Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, allowing for further functionalization.

Compounds with similar structures to 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one have shown a range of biological activities, including:

  • Anticancer Activity: Many pyrido[1,2-a]pyrimidin derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Some derivatives have demonstrated effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition: Certain compounds in this class act as inhibitors for specific enzymes involved in disease pathways.

Several synthetic routes have been developed for the preparation of 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one:

  • Electrochemical Methods: Recent advancements include electrochemical synthesis techniques that allow for the functionalization of existing pyrido[1,2-a]pyrimidin derivatives without the need for harsh reagents or conditions .
  • Copper-Catalyzed Reactions: Copper(I)-catalyzed reactions have been utilized for synthesizing multisubstituted derivatives through C–N bond formation .
  • Halogenation Reactions: Direct halogenation methods can introduce bromine and iodine into the pyrido[1,2-a]pyrimidin framework under mild conditions.

The applications of 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one are diverse:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting cancer and infectious diseases.
  • Research Tool: It can serve as a molecular probe in biological studies to investigate enzyme mechanisms or cellular pathways.

Interaction studies involving 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how this compound interacts at the molecular level with biological targets can provide insights into its therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Notable examples include:

Compound NameStructural FeaturesBiological Activity
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-oneIodine substitutionAnticancer properties
5-Trifluoromethyl-pyrido[1,2-a]pyrimidinTrifluoromethyl groupAntimicrobial activity
7-Bromo-pyrido[1,2-b]pyrimidinBromine substitutionEnzyme inhibition

These compounds highlight the unique aspects of 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one while also emphasizing its potential as a distinct entity in medicinal chemistry. The combination of halogen substituents and a trifluoromethyl group is particularly noteworthy for enhancing biological activity and selectivity.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

417.84256 g/mol

Monoisotopic Mass

417.84256 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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